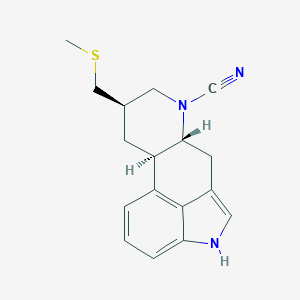

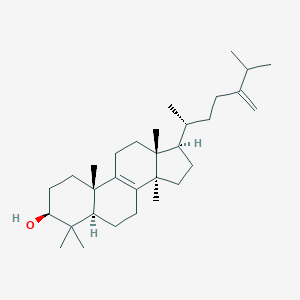

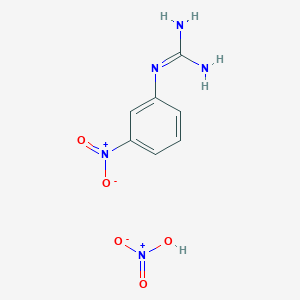

![molecular formula C24H40O4 B028813 (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 99102-69-9](/img/structure/B28813.png)

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Vue d'ensemble

Description

Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid. It is formed from cholesterol in the liver via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1. CDCA is a farnesoid X receptor (FXR) agonist that binds to FXRs in a TR-FRET assay (EC50 = 13 µM) and induces FXR transactivation in a reporter assay. It induces transcription of the gene encoding the Nrf2 target glutamate cysteine ligase (GCL) in primary hepatocytes and HepG2 cells when used at concentrations ranging from 25 to 100 µM.

Chenodeoxycholic acid (CDCA) is a primary bile acid that facilitates the intestinal uptake of lipids and fat-soluble vitamins. Levels of chenodeoxycholic acid can serve as markers for inborn errors of bile acid synthesis and hepatobiliary disorders such as familial intrahepatic cholestasis and biliary atresia. This stable-labeled internal standard is suitable for quantitation of CDCA levels in LC/MS and GC/MS bile acid testing methods.

Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid that activates nuclear receptors involved in cholesterol metabolism. EC50 concentrations for activation of FXR range from 13-34 μM. In cells, CDCA also binds to bile acid binding proteins (BABP) with a reported stoichiometry of 1:2. CDCA toxicity is linked to increased cellular glutathione levels and increased oxidative stress. Exposure of cells to excess CDCA contributes to liver and intestinal cancers.

Applications De Recherche Scientifique

Bile Acid Production

Chenodeoxycholic Acid-d4 (CDCA-d4) is a primary bile acid generated in the liver from cholesterol . In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts .

Dissolution of Gallbladder Stones

CDCA has been clinically used for the dissolution of gallbladder stones at doses ranging from 375 to 750 mg/day, with a success rate of 8 to 18% . However, this application has lost its therapeutic relevance due to the advent of laparoscopic cholecystectomy .

Treatment of Cerebrotendinous Xanthomatosis (CTX)

In 2017, CDCA was approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene . CDCA therapy, at doses up to 750 mg/day, results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .

Inhibition of CYP27A1

CDCA is a potent inhibitor of CYP27A1 . This enzyme is essential for cholesterol breakdown, and its inhibition by CDCA has implications in the treatment of disorders like CTX .

Release of Glucagon-like Peptide-1 (GLP-1)

CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 . This has potential implications in the management of diabetes.

Antitumor Activity

In vivo and in vitro studies have demonstrated that CDCA can inhibit the proliferation and induce the apoptosis of hepatobiliary tumor cells . This suggests potential applications in cancer therapy.

Lipid Digestion

CDCA, together with other bile acids, forms mixed micelles that contain lecithin. They solubilize cholesterol and thus aid its excretion, as well as facilitate lipid digestion .

Anticholelithogenic Effects

The primary bile acid also shows anticholelithogenic effects and finds application in medical treatment to dissolve gallstones .

Mécanisme D'action

Target of Action

Chenodeoxycholic Acid-d4 (CDCA-d4) is a primary bile acid that is generated in the liver from cholesterol . It is a hydrophobic compound that activates the nuclear receptor known as the farnesoid X receptor (FXR) . FXR plays a crucial role in cholesterol metabolism .

Mode of Action

CDCA-d4 works by dissolving the cholesterol that forms gallstones and inhibiting the production of cholesterol in the liver and its absorption in the intestines . This helps to decrease the formation of gallstones . It also reduces the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Biochemical Pathways

In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Pharmacokinetics

CDCA-d4 is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile . At steady-state, an amount of chenodiol near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid .

Result of Action

The action of CDCA-d4 results in the reduction of cholesterol levels in the bile, helping gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .

Action Environment

The action of CDCA-d4 is influenced by environmental factors such as the presence of other bile acids and the physiological state of the liver and intestines. The efficacy of CDCA-d4 can be affected by the presence of other bile acids that can be harmful to liver cells when levels are elevated . The physiological state of the liver and intestines can also influence the absorption and metabolism of CDCA-d4 .

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-PSTGXAJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584459 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chenodeoxycholic Acid-d4 | |

CAS RN |

99102-69-9 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.